molecular formula C46H47ClN8O9S B605597 ARV-825

ARV-825

Cat. No.: B605597
M. Wt: 923.4 g/mol
InChI Key: RWLOGRLTDKDANT-TYIYNAFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARV-825 is a novel compound that belongs to the class of proteolysis-targeting chimeras (PROTACs). It is designed to target and degrade bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression and has been implicated in various cancers. This compound has shown promising anti-tumor activity by effectively degrading BRD4 and inhibiting the growth of cancer cells .

Biochemical Analysis

Biochemical Properties

ARV-825 plays a crucial role in biochemical reactions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . The compound binds to the bromodomains BD1 and BD2 of BRD4 with high affinity, with dissociation constants (Kd) of 90 nM and 28 nM, respectively . This interaction results in the efficient degradation of BRD4, thereby inhibiting its function in gene transcription regulation .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound suppresses cell proliferation by arresting the cell cycle and inducing apoptosis . The compound also reduces the viability of gastric cancer cells by inducing cell cycle block and apoptosis . Additionally, this compound influences cell signaling pathways by degrading BRD4, which in turn reduces the levels of c-MYC and polo-like kinase 1 (PLK1) proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a PROTAC, which facilitates the degradation of BRD4 through the ubiquitin-proteasome system . This compound consists of a BRD4 binding group (OTX-015) on one end and a cereblon (CRBN) ubiquitin E3 ligase binding group (pomalidomide) on the other end . This bifunctional molecule brings BRD4 and cereblon into close proximity, leading to the ubiquitination and degradation of BRD4 . The degradation of BRD4 results in the downregulation of c-MYC and other oncogenic proteins, thereby inhibiting cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Temporal analysis of cell viability demonstrated that this compound moderately suppresses the growth of MCF-7 cells . The compound’s stability and degradation over time have been studied, showing that this compound can sustain the degradation of BRD4 and the suppression of downstream c-MYC . Long-term effects on cellular function include sustained growth arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a multiple myeloma mouse model, this compound exhibited in vivo antitumor activity without overt toxicities . The compound’s efficacy and toxicity were dose-dependent, with higher doses leading to more significant antitumor effects . At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways that include the degradation of BRD4 and the modulation of chemokine receptors, cell adhesion, and metabolic targets . The compound’s interaction with BRD4 leads to the downregulation of c-MYC and PLK1, which are critical for cancer cell survival and proliferation . Additionally, this compound affects metabolic flux and metabolite levels by altering the expression of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . The compound’s solubility and bioavailability have been improved by loading it into a self-nanoemulsifying preconcentrate (ARV-SNEP), which enhances its distribution and efficacy in vivo . This compound’s localization and accumulation within cells are influenced by its binding to BRD4 and cereblon .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its activity by degrading nuclear BRD4 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the nucleus, where it interacts with BRD4 and cereblon . This localization is crucial for its function in regulating gene expression and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ARV-825 involves the conjugation of a BRD4 inhibitor with a cereblon ligand using a linker. The BRD4 inhibitor used is often OTX015, and the cereblon ligand is derived from pomalidomide. The synthetic route typically involves multiple steps, including the formation of the linker, the attachment of the BRD4 inhibitor, and the conjugation with the cereblon ligand .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ARV-825 primarily undergoes proteolysis-targeting chimera reactions, where it recruits the E3 ubiquitin ligase cereblon to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome .

Common Reagents and Conditions:

    Reagents: OTX015 (BRD4 inhibitor), pomalidomide (cereblon ligand), linker molecules.

    Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups involved.

Major Products: The major product of the reaction is the degraded BRD4 protein, which results in the inhibition of BRD4-mediated gene expression and subsequent anti-tumor effects .

Comparison with Similar Compounds

  • JQ1
  • dBET1
  • OTX015

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H47ClN8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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